

# Desertomycin A IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Desertomycin A

Cat. No.: B607066

[Get Quote](#)

## Technical Monograph: Desertomycin A

### Executive Summary

**Desertomycin A** is a 42-membered macrocyclic lactone belonging to the marginolactone class of aminopolyol polyketides. Distinguished by its broad-spectrum antimicrobial activity and potent cytotoxicity, it has emerged as a critical probe for vacuolar ATPase (V-ATPase) function and a lead compound for anti-tuberculosis (TB) drug discovery. This guide provides a definitive technical analysis of **Desertomycin A**, detailing its chemical structure, isolation protocols, and dual-mechanism pharmacology targeting both eukaryotic proton pumps and mycobacterial proteolytic complexes.

## Chemical Identity & Structural Analysis[1][2][3][4][5][6]

### Core Identifiers

| Parameter         | Specification                                              |
|-------------------|------------------------------------------------------------|
| Common Name       | Desertomycin A                                             |
| CAS Number        | 121820-50-6                                                |
| Molecular Formula | C <sub>61</sub> H <sub>109</sub> NO <sub>21</sub>          |
| Molecular Weight  | 1192.5 g/mol                                               |
| Appearance        | White to off-white amorphous solid                         |
| Solubility        | Soluble in MeOH, DMSO, DMF; Insoluble in water, hexane     |
| Stability         | Sensitive to light and acidic hydrolysis (glycosidic bond) |

### IUPAC Nomenclature

Due to the complexity of the stereocenters, the formal IUPAC name is extensive. The precise stereochemical designation is:

(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[[1R,2R)-5-amino-2-hydroxy-1-methylpentyl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-23-( $\alpha$ -D-mannopyranosyloxy)-3,7,9,15,19,21,31,33-octamethyl-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one[1]

## Structural Features

- **Macrocyclic:** A 42-membered lactone ring characteristic of marginolactones.
- **Polyol Region:** Dodecahydroxy pattern contributing to high polarity and specific hydrogen bonding interactions.
- **Glycosylation:** Contains a single  $\alpha$ -D-mannopyranose unit at C-23, essential for solubility and target binding kinetics.
- **Side Chain:** A unique 5-amino-2-hydroxy-1-methylpentyl side chain terminating in a primary amine, which is critical for the molecule's amphiphilic nature.

## Mechanism of Action (MOA)

**Desertomycin A** exhibits a dual-target mechanism, distinguishing it from classical macrolides (which typically target the ribosome).

### Primary Target: Vacuolar H<sup>+</sup>-ATPase (V-ATPase)

In eukaryotic cells (fungi, mammalian tumor cells), **Desertomycin A** acts as a potent inhibitor of V-ATPase.

- **Mechanism:** It binds to the V<sub>0</sub> membrane sector of the enzyme, blocking proton translocation.
- **Consequence:** This prevents the acidification of organelles (lysosomes, endosomes), inhibiting autophagy and inducing apoptosis.

### Secondary Target: Mycobacterial ClpC1

In *Mycobacterium tuberculosis*, recent proteomic profiling suggests **Desertomycin A** targets the ClpC1 ATPase subunit of the ClpP protease complex.

- **Mechanism:** Binding to ClpC1 disrupts protein homeostasis within the bacterium.
- **Consequence:** Accumulation of toxic protein aggregates and bacterial cell death.



[Click to download full resolution via product page](#)

Figure 1: Dual mechanism of action targeting V-ATPase in eukaryotes and ClpC1 in mycobacteria.

## Biosynthesis & Production

**Desertomycin A** is a type I polyketide produced by *Streptomyces* species (*S. spectabilis*, *S. flavofungini*).

- Polyketide Synthase (PKS): The carbon backbone is assembled by a modular Type I PKS system using acetate and propionate units.
- Post-PKS Modifications:
  - Glycosylation: Transfer of mannose to the C-23 hydroxyl.
  - Amination: Introduction of the primary amine on the side chain, likely via a transaminase.
  - Cyclization: Macrolactonization to close the 42-membered ring.

## Experimental Protocols

### Isolation and Purification Workflow

Objective: Isolate high-purity **Desertomycin A** from *Streptomyces spectabilis*.

Reagents:

- Extraction Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Butanol.
- Chromatography: Silica Gel 60 (230-400 mesh), Sephadex LH-20.

Protocol:

- Fermentation: Cultivate strain in Soybean Meal-Glucose medium (pH 7.0) for 96-120 hours at 28°C, 200 rpm.

- Separation: Centrifuge broth (4000 rpm, 20 min).
  - Note: **Desertomycin A** is often found in both the mycelium and the supernatant.
- Extraction:
  - Mycelium: Extract with MeOH (2x volume). Filter and concentrate.
  - Supernatant: Extract with n-Butanol or EtOAc.
  - Combine: Pool extracts and evaporate to dryness (crude residue).
- Flash Chromatography (Silica Gel):
  - Load crude onto Silica Gel column.[\[2\]](#)
  - Elute with gradient: CHCl<sub>3</sub>:MeOH (9:1 → 1:1).
  - Checkpoint: Monitor fractions via TLC (System: CHCl<sub>3</sub>:MeOH:H<sub>2</sub>O 65:25:4). **Desertomycin A** stains positive with ninhydrin (amine) and H<sub>2</sub>SO<sub>4</sub> (sugar).
- Final Purification (HPLC):
  - Column: C18 Reverse Phase.
  - Mobile Phase: MeOH:H<sub>2</sub>O (Gradient 60% → 90% MeOH).
  - Detection: UV at 215 nm (lactone/polyene absorption).



[Click to download full resolution via product page](#)

Figure 2: Isolation workflow from fermentation broth to purified compound.

## Biological Assay: V-ATPase Inhibition

Objective: Verify activity using a LysoTracker acidification assay.

- Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates (5,000 cells/well).
- Treatment: Treat with **Desertomycin A** (0.1 - 10  $\mu$ M) for 24 hours. Include Bafilomycin A1 (10 nM) as a positive control.
- Staining: Add LysoTracker Red DND-99 (50 nM) for 30 min at 37°C.

- Analysis: Wash with PBS and image via fluorescence microscopy or measure intensity via plate reader (Ex/Em: 577/590 nm).
- Result Interpretation: A decrease in red fluorescence indicates loss of lysosomal acidity (V-ATPase inhibition).

## References

- Uri, J., et al. (1958).<sup>[3][4][5]</sup> "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."<sup>[3][6][4][5]</sup> [Nature](#), 182, 401.<sup>[3][6][4][5]</sup> [Link](#)<sup>[3][6]</sup>
- Bax, A., et al. (1986).<sup>[4][5]</sup> "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques." [Journal of the American Chemical Society](#), 108(25), 8056–8063. [Link](#)
- Ivanova, V., et al. (1997).<sup>[6][4][5]</sup> "New macrolactone of the desertomycin family from *Streptomyces spectabilis*."<sup>[3][6][4][5]</sup> [Preparative Biochemistry & Biotechnology](#), 27(1), 19–38.<sup>[3][6]</sup> [Link](#)
- BioAustralis. (2019).<sup>[4]</sup> "**Desertomycin A** Product Data Sheet." BioAustralis. [Link](#)
- Zhang, L., et al. (2024). "Discovery of anti-*Mycobacterium tuberculosis* desertomycins from *Streptomyces flavofungini* TRM90047 based on genome mining and HSQC-TOCSY." [Scientific Reports](#), 14. [Link](#)
- Raymond, J., et al. (2025). "Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria."<sup>[7][8]</sup> [Antimicrobial Agents and Chemotherapy](#).<sup>[3][7]</sup> [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [Desertomycin A | CAS 121820-50-6 | Cayman Chemical | Biomol.com \[biomol.com\]](#)
- 2. [Isolation and purification of antibacterial compound from \*Streptomyces levis\* collected from soil sample of north India - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [Discovery of anti-\*Mycobacterium tuberculosis\* desertomycins from \*Streptomyces flavofungini\* TRM90047 based on genome mining and HSQC-TOCSY - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 4. [bioaustralis.com \[bioaustralis.com\]](#)
- 5. [uniscience.co.kr \[uniscience.co.kr\]](#)
- 6. [Desertomycin G, a New Antibiotic with Activity against \*Mycobacterium tuberculosis\* and Human Breast Tumor Cell Lines Produced by \*Streptomyces althioticus\* MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae \*Ulva\* sp - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 7. [researchgate.net \[researchgate.net\]](#)

- 8. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Desertomycin A IUPAC name and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607066#desertomycin-a-iupac-name-and-cas-number>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)